4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a derivative of benzoic acid and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and cancer cell growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-cancer properties. This compound has also been found to have neuroprotective effects, and has been studied for its potential to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid in laboratory experiments is that it has been well-studied and its mechanism of action is relatively well-understood. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research on 4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid. One area of research could focus on further elucidating the mechanism of action of this compound, particularly with regard to its neuroprotective effects. Another area of research could focus on developing more effective methods for synthesizing this compound. Finally, research could focus on developing new derivatives of this compound with improved properties for use in scientific research.
Synthesis Methods
The synthesis of 4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid involves the reaction of 2-methoxybenzoyl chloride with glycine methyl ester hydrochloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained by recrystallization from ethanol. The yield of this compound is typically around 60%.
Scientific Research Applications
4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid has been found to exhibit a range of potential applications in scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
4-[[[2-(2-methoxyphenyl)acetyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-15-5-3-2-4-14(15)10-16(19)18-11-12-6-8-13(9-7-12)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPUEPIDRSBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.